molecular formula C19H24BrNO4 B14783023 7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

Cat. No.: B14783023
M. Wt: 410.3 g/mol
InChI Key: DDKYIDFNFCPYSU-UHFFFAOYSA-N
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Description

7-bromo-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4’-pyrrolidine]-3’-carboxylic acid is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4’-pyrrolidine]-3’-carboxylic acid typically involves multiple steps One common method starts with the bromination of a naphthalene derivative, followed by the formation of the spiro structure through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7-bromo-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4’-pyrrolidine]-3’-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-bromo-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4’-pyrrolidine]-3’-carboxylic acid stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24BrNO4

Molecular Weight

410.3 g/mol

IUPAC Name

7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C19H24BrNO4/c1-18(2,3)25-17(24)21-10-15(16(22)23)19(11-21)8-4-5-12-9-13(20)6-7-14(12)19/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,22,23)

InChI Key

DDKYIDFNFCPYSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

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